

Toxicological Profile of 3-Pyridinemethanol: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyridinemethanol, also known as nicotinyl alcohol or 3-pyridylcarbinol, is a pyridine derivative with the chemical formula C₆H₇NO. It functions as a vasodilator and a cholesterol-lowering agent.[1][2][3][4] This technical guide provides a comprehensive overview of the available toxicological data for **3-Pyridinemethanol**, intended to inform researchers, scientists, and drug development professionals. The information is presented to facilitate risk assessment and guide further investigation into its therapeutic and toxicological properties.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Pyridinemethanol** is provided in the table below.



Property	Value	Reference(s)	
CAS Number	100-55-0 [4][5]		
Molecular Formula	C ₆ H ₇ NO	[4][5]	
Molecular Weight	109.13 g/mol	[4][5]	
Appearance	Clear light yellow to yellow liquid	yellow to yellow [4]	
Boiling Point	259 °C at 760 mmHg [4]		
Melting Point	-7 °C	[4]	
Flash Point	149 °C	[4]	
Specific Gravity	1.124	[4]	
Solubility	Soluble in water [4]		
log Pow	0.3	[4]	

Toxicological Profile

The toxicological profile of **3-Pyridinemethanol** is summarized in the following sections. While some quantitative data is available, significant data gaps exist for several toxicological endpoints.

Acute Toxicity

3-Pyridinemethanol is classified as harmful if swallowed and is reported to cause skin, eye, and respiratory irritation.[4] The available quantitative acute toxicity data are presented in the table below.

Route	Species	Value	Reference(s)
Oral	Rat	LD50 > 2000 mg/kg	[6]
Oral	Mouse	LD50 = 1000 mg/kg	[7]
Intravenous	Mouse	LD50 = 1 g/kg	[6]



No specific quantitative data for dermal or inhalation acute toxicity (LD50/LC50) were identified in the reviewed literature.

Skin, Eye, and Respiratory Irritation

- **3-Pyridinemethanol** is a known irritant.[4]
- Skin Irritation: Causes skin irritation.[6][8]
- Eye Irritation: Causes serious eye irritation.[6][8]
- Respiratory Irritation: May cause respiratory irritation.

Chronic Toxicity

No dedicated chronic toxicity studies for **3-Pyridinemethanol** were identified. However, studies on the parent compound, pyridine, indicate that repeated oral exposure in rodents can lead to liver lesions.[10]

Carcinogenicity

There are no specific carcinogenicity bioassays available for **3-Pyridinemethanol**. The International Agency for Research on Cancer (IARC) has not classified **3-Pyridinemethanol**.[6] Studies on pyridine have shown limited evidence of carcinogenicity in experimental animals. [11]

Mutagenicity and Genotoxicity

Based on the available data, **3-Pyridinemethanol** is not classified as a mutagen.[6] However, specific in vitro and in vivo mutagenicity studies, such as the Ames test, for **3-Pyridinemethanol** were not found in the public domain. For the parent compound, pyridine, most in vitro and in vivo genotoxicity assays have yielded negative results.[1]

Reproductive and Developmental Toxicity

No specific reproductive or developmental toxicity studies for **3-Pyridinemethanol** were identified. Studies on pyridine have shown some effects on sperm motility in mice and estrous cycles in rats at high doses.[11]



Toxicokinetics (Absorption, Distribution, Metabolism, Excretion)

Detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies for **3- Pyridinemethanol** are not readily available. As a water-soluble compound, it is likely to be absorbed and distributed in the body. Its metabolism is expected to involve the pyridine ring and the alcohol functional group. As a derivative of niacin (vitamin B3), it may enter related metabolic pathways.[2][12]

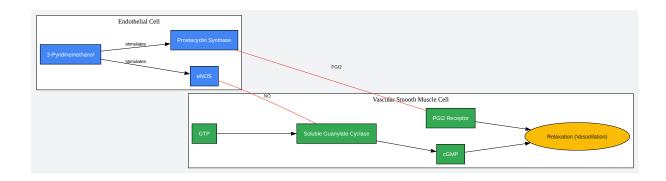
Mechanism of Action and Signaling Pathways

The primary pharmacological action of **3-Pyridinemethanol** (nicotinyl alcohol) is vasodilation. [1][2] This is believed to be mediated through the release of prostaglandins, particularly prostacyclin (PGI2), and nitric oxide (NO) from the endothelium.[1][13] The released NO activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells, which results in relaxation and vasodilation.[1]

Additionally, nicotinyl alcohol has been reported to have lipid-lowering properties by inhibiting the synthesis of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) in the liver.[1][12]

Below is a diagram illustrating the proposed vasodilatory signaling pathway of **3- Pyridinemethanol**.





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Proposed vasodilatory signaling pathway of **3-Pyridinemethanol**.

Experimental Protocols

Detailed experimental protocols for key toxicological assessments are outlined below, based on OECD guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

- Principle: A stepwise procedure where the substance is administered to animals at one of four fixed dose levels (5, 50, 300, or 2000 mg/kg). The outcome of the initial dose determines the next step.
- Animals: Typically, female rats are used.
- Procedure:



- A single animal is dosed at the selected starting dose.
- If the animal survives, four additional animals are dosed sequentially at the same level.
- If the initial animal dies, the test is repeated at a lower dose level.
- Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- A full necropsy is performed on all animals at the end of the study.
- Data Analysis: The classification of the substance is based on the number of animals that die at a given dose level.

Skin Irritation/Corrosion - In Vitro Reconstructed Human Epidermis (RhE) Test (OECD 439)

- Principle: This in vitro method assesses the potential of a substance to cause skin irritation by measuring its effect on the viability of a reconstructed human epidermis model.
- Test System: A commercially available, validated RhE model.
- Procedure:
 - The test substance is applied topically to the surface of the RhE tissue.
 - After a defined exposure period, the substance is removed, and the tissue is incubated.
 - Cell viability is determined using a quantitative assay, typically the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
 - The viability of the treated tissue is compared to that of a negative control.
- Data Analysis: A substance is identified as an irritant if the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%).

Acute Eye Irritation/Corrosion (OECD 405)

Foundational & Exploratory

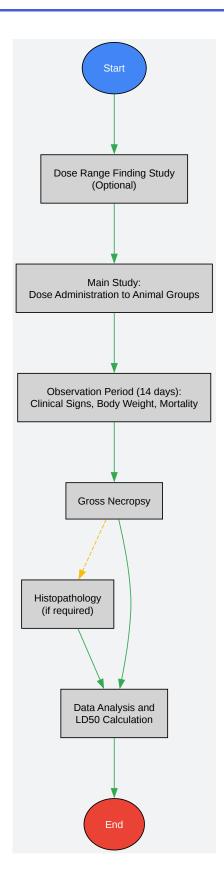




- Principle: The substance is applied to the eye of a single animal to assess the potential for ocular irritation or corrosion.
- Animals: Albino rabbits are the recommended species.
- Procedure:
 - A single dose of the test substance is instilled into the conjunctival sac of one eye of one animal. The other eye serves as a control.
 - The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.
 - If the initial test does not show a corrosive or severe irritant effect, the response is confirmed in up to two additional animals.
 - The observation period is typically 21 days to assess the reversibility of any effects.
- Data Analysis: The severity and reversibility of the ocular lesions are used to classify the substance's eye irritation potential.

The following diagram illustrates a general workflow for in vivo acute toxicity testing.





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General workflow for in vivo acute toxicity testing.



Conclusion

3-Pyridinemethanol exhibits moderate acute toxicity via the oral and intravenous routes and is an irritant to the skin, eyes, and respiratory system. Significant data gaps remain regarding its chronic, carcinogenic, reproductive, and developmental toxicity, as well as its detailed toxicokinetic profile. The vasodilatory effects of **3-Pyridinemethanol** are likely mediated through the prostaglandin and nitric oxide signaling pathways. Further research is warranted to fully characterize the toxicological profile of this compound, particularly with respect to long-term exposure and developmental and reproductive endpoints. The provided experimental protocols, based on OECD guidelines, can serve as a foundation for such future investigations.

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